Bienvenue dans la boutique en ligne BenchChem!

Hidrosmin

Chronic Venous Insufficiency Phlebotonics Clinical Trial

Select hidrosmin for venous insufficiency or diabetic nephropathy research based on documented clinical superiority over diosmin—demonstrating better symptomatic relief at lower doses in head-to-head trials. The 5-O-hydroxyethyl modification delivers near-total aqueous solubility, eliminating micronization steps and enabling simplified oral solution and topical gel formulation development. Supplied at ≥98% HPLC purity with validated in vivo nephroprotection at 300 mg/kg/day. This is the definitive flavonoid tool compound where reliable bioavailability and formulation flexibility are critical study parameters.

Molecular Formula C30H36O16
Molecular Weight 652.6 g/mol
CAS No. 115960-14-0
Cat. No. B046496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHidrosmin
CAS115960-14-0
Synonyms7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one;  5-O-(β-Hydroxyethyl)diosmin; 
Molecular FormulaC30H36O16
Molecular Weight652.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1
InChIKeyXYFLWVOTXWXNAM-WTNNCJBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hidrosmin (CAS 115960-14-0): Synthetic Flavonoid Venotonic with Clinical Differentiation from Diosmin


Hidrosmin (CAS 115960-14-0) is a synthetic flavonoid derivative and a vasoprotective agent belonging to the bioflavonoid class [1]. Chemically, it is O-(beta-hydroxyethyl)diosmin, wherein the 5-position hydroxyl group (-OH) of the aglycone portion of diosmin is substituted with an O-hydroxyethyl group (-O-CH2-CH2-OH) [2]. This structural modification confers substantially improved aqueous solubility compared to its parent compound, diosmin [3]. Hidrosmin is classified under ATC code C05CA (bioflavonoids) and is indicated for the treatment of symptoms associated with chronic venous insufficiency (CVI) of the lower limbs [4].

Why Hidrosmin Cannot Be Assumed Interchangeable with Diosmin or Rutosides in Venous Insufficiency Research


Although hidrosmin is structurally derived from diosmin and shares its general therapeutic class (phlebotonics, ATC C05CA) with compounds such as diosmin and rutosides [1], evidence demonstrates clinically meaningful outcome differences that preclude simple substitution. A double-blind, head-to-head clinical trial (n=20) directly comparing hidrosmin to diosmin in chronic venous insufficiency patients found hidrosmin to be superior in most studied clinical parameters despite employing a lower posology [2]. Furthermore, a Cochrane systematic review assessing phlebotonics for venous insufficiency noted heterogeneity in outcomes across different agents (including hidrosmine, diosmine, and rutosides), underscoring that class-level effects do not guarantee compound-specific equivalence [3]. The enhanced aqueous solubility conferred by hydroxyethylation of diosmin [4] may contribute to differential bioavailability and tissue distribution, providing a physicochemical rationale against generic substitution in both research and industrial formulation contexts.

Quantitative Differentiation Evidence: Hidrosmin vs. Diosmin and In-Class Comparators


Superior Clinical Efficacy in CVI Despite Lower Dosing: Head-to-Head Trial vs. Diosmin

A randomized, double-blind, controlled clinical trial directly compared hidrosmin (preparation F-117) to diosmin in 20 patients with chronic venous insufficiency (CVI) of the lower limbs with varicose symptomatology. The clinical therapeutic efficacy of hidrosmin was superior to that of diosmin in most of the studied clinical parameters, including subjective symptoms (heaviness, local tenderness, cramps, paresthesias) and objective signs (phlebography, edema evolution) [1]. Critically, this superiority was achieved despite employing a lower posology with hidrosmin compared to the diosmin regimen used in the study [1].

Chronic Venous Insufficiency Phlebotonics Clinical Trial

Quantified Edema Reduction vs. Placebo in CVI: 10% Reduction in Lower Limb Swelling

In a double-blind, placebo-controlled randomized trial involving 57 patients with chronic venous insufficiency of the lower limbs, treatment with hidrosmin (200 mg three times daily for 45 days) produced a statistically significant clinical improvement across all evaluated parameters [1]. Compared to placebo, hidrosmin treatment was accompanied by a 10% reduction in lower limb swelling, objectively assessed via a photographic method [1]. Subjective symptoms (pain, heavy legs) were also markedly reduced, with the abstract noting that hidrosmin demonstrated significant improvement in all parameters evaluated versus placebo [1].

Chronic Venous Insufficiency Edema Placebo-Controlled Trial

Enhanced Aqueous Solubility via Hydroxyethylation: Physicochemical Differentiation from Diosmin

Hidrosmin is synthesized via hydroxyethylation of diosmin, a structural modification that introduces an O-hydroxyethyl group (-O-CH2-CH2-OH) at the 5-position of the aglycone, replacing the hydroxyl (-OH) group present in diosmin [1]. This modification results in a product whose aqueous solubility is described as 'practically total' at therapeutically active doses, enabling significant tissue diffusibility upon oral administration [1]. In contrast, diosmin is well-documented as practically insoluble in water, requiring micronization or formulation with solubilizing agents to achieve adequate bioavailability [2].

Drug Formulation Solubility Enhancement Bioavailability

Nephroprotective Effects in Diabetic Nephropathy Models: Distinct from Classical Venotonic Indications

Beyond its venotonic applications, hidrosmin has demonstrated nephroprotective effects in preclinical models of diabetic nephropathy (DN). In vitro, hidrosmin at concentrations of 0.1-1 mM reduces pro-inflammatory cytokine expression in kidney cells exposed to high glucose and/or inflammatory conditions, while simultaneously regulating redox balance gene expression . In vivo, oral administration of hidrosmin at 300 mg/kg once daily for 7 weeks ameliorated kidney damage in a diabetic mouse model . This anti-inflammatory and anti-oxidant activity in renal tissue represents a research application domain distinct from the classical microcirculatory effects shared with diosmin and rutosides.

Diabetic Nephropathy Inflammation Oxidative Stress

Synthetic Patent-Defined Process: Defined Crystallization Enables Reproducible Procurement

A patented preparation process for hidrosmin bulk drug substance has been disclosed (Chinese patent CN103601773B), detailing a multi-step synthesis and purification procedure [1]. The process achieves a reported yield of 75-85% when using water as the reaction medium, and 85-95% when using methanol, with final product purity exceeding 85% as determined by HPLC [1]. This defined synthetic route, coupled with specified crystallization steps, provides a reproducible pathway for manufacturing hidrosmin with defined purity specifications. In contrast, diosmin is a naturally occurring flavonoid glycoside requiring extraction and purification from citrus sources, which may introduce greater batch-to-batch variability in impurity profiles.

Chemical Synthesis Process Chemistry Quality Control

Recommended Hidrosmin Application Scenarios Based on Quantitative Evidence


Chronic Venous Insufficiency Research Requiring Superior Efficacy vs. Diosmin

Investigators designing clinical or preclinical studies for chronic venous insufficiency where head-to-head comparative efficacy is a key outcome measure should prioritize hidrosmin over diosmin. The double-blind trial evidence demonstrating hidrosmin's superior clinical efficacy in most parameters, despite lower dosing, provides a compelling basis for selecting hidrosmin as the active comparator or intervention agent [1]. This is particularly relevant for studies aiming to demonstrate improved symptomatic relief (heaviness, cramps, paresthesias) relative to standard-of-care phlebotonics.

Aqueous Formulation Development for Oral or Topical Venotonic Products

Pharmaceutical formulators developing oral solutions, gels, or other aqueous-based delivery systems for venous insufficiency indications should select hidrosmin over diosmin due to its 'practically total' aqueous solubility at therapeutic doses [1]. This property eliminates the need for complex micronization processes or specialized solubilizing excipients required for diosmin, potentially reducing manufacturing costs and improving formulation stability [1]. The documented topical gel formulation (VENOSMIL Gel) validates the feasibility of hidrosmin in aqueous topical preparations.

Diabetic Nephropathy Preclinical Studies Investigating Renal Anti-Inflammatory Mechanisms

Researchers investigating therapeutic interventions for diabetic nephropathy, specifically those targeting inflammation, oxidative stress, and senescence pathways in renal tissue, should consider hidrosmin as a tool compound. The in vitro (0.1-1 mM cytokine reduction) and in vivo (300 mg/kg/day nephroprotection) data provide a validated dosing range and outcome measures for preclinical study design [1]. This application scenario represents a distinct research domain from classical venotonic studies and may reveal novel therapeutic applications not accessible with diosmin.

Process Chemistry and Synthetic Flavonoid Derivatization Studies

Industrial chemists and process development scientists engaged in synthetic flavonoid derivatization, particularly hydroxyethylation of natural flavonoids to enhance solubility and bioavailability, should utilize hidrosmin as a benchmark compound. The patented synthetic process with defined yield ranges (75-95%) and purity thresholds (>85% by HPLC) provides a reference standard for optimizing similar derivatization reactions [1]. The structural modification (5-O-hydroxyethylation) represents a validated strategy for improving the pharmaceutical properties of poorly soluble flavonoid glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hidrosmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.